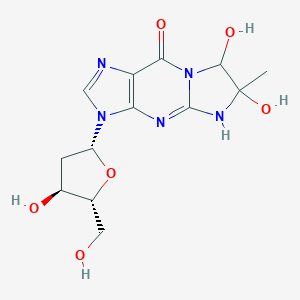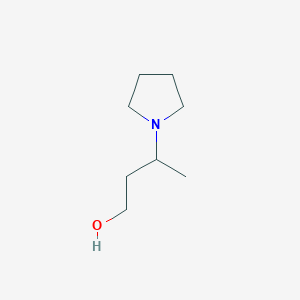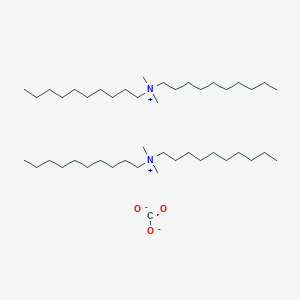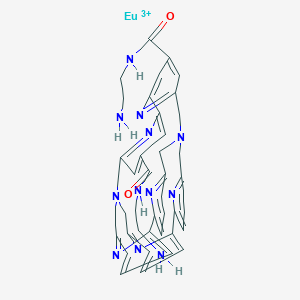
Methylglyoxal-deoxyguanosine adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylglyoxal-deoxyguanosine adduct is a type of DNA damage that is formed by the reaction of methylglyoxal, a reactive metabolite, with deoxyguanosine, a nucleotide base present in DNA. The formation of this adduct has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
Methylglyoxal-deoxyguanosine adduct has been extensively studied as a biomarker of DNA damage in various diseases, including cancer, diabetes, and neurodegenerative disorders. The adduct has been detected in various tissues and fluids, such as urine, blood, and saliva, and has been used as a diagnostic and prognostic tool for these diseases. The adduct has also been used as a target for developing drugs that can prevent or repair DNA damage.
作用機序
Methylglyoxal-deoxyguanosine adduct can cause DNA damage by interfering with DNA replication and transcription. The adduct can also induce mutations in the DNA sequence, leading to genetic instability and cellular dysfunction. The mechanism of action of the adduct is still under investigation, but it is believed to involve the formation of cross-links between DNA strands and the inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects on cells and tissues. The adduct can induce oxidative stress, inflammation, and apoptosis, leading to tissue damage and dysfunction. The adduct can also affect cellular signaling pathways, such as the insulin signaling pathway, leading to metabolic disorders and insulin resistance.
実験室実験の利点と制限
Methylglyoxal-deoxyguanosine adduct has several advantages and limitations for lab experiments. The adduct can be easily synthesized and purified, making it a useful tool for studying DNA damage in vitro. The adduct can also be detected using various analytical techniques, such as mass spectrometry and ELISA. However, the adduct is unstable and can degrade over time, making it difficult to use in long-term experiments. The adduct can also be affected by various factors, such as pH and temperature, which can affect its stability and reactivity.
将来の方向性
There are several future directions for research on methylglyoxal-deoxyguanosine adduct. One direction is to investigate the role of the adduct in various diseases, such as cancer and diabetes, and to develop drugs that can prevent or repair DNA damage. Another direction is to study the mechanism of action of the adduct and to identify the cellular pathways that are affected by the adduct. Finally, future research can focus on developing more sensitive and specific methods for detecting the adduct in biological samples, which can improve the accuracy of diagnosis and prognosis for various diseases.
合成法
Methylglyoxal-deoxyguanosine adduct can be synthesized by reacting methylglyoxal with deoxyguanosine in vitro. The reaction can be carried out in the presence of a catalyst, such as sodium borohydride, to enhance the yield of the adduct. The adduct can be purified using various chromatographic techniques, such as HPLC or TLC.
特性
CAS番号 |
159062-85-8 |
|---|---|
分子式 |
C13H17N5O6 |
分子量 |
339.3 g/mol |
IUPAC名 |
6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |
InChIキー |
FGUOIKXAPPJNLE-GFAWAZIOSA-N |
異性体SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
正規SMILES |
CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |
同義語 |
3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)



